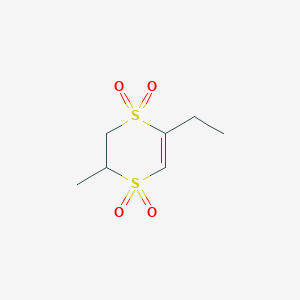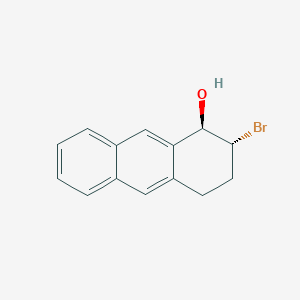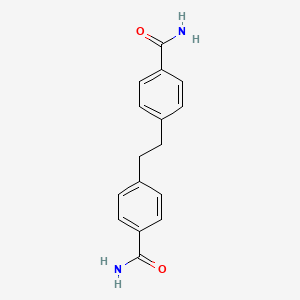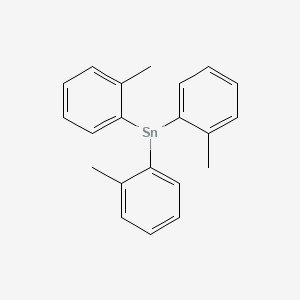![molecular formula C18H13N3 B14613590 4-[(E)-Phenyldiazenyl]-9H-carbazole CAS No. 60595-21-3](/img/structure/B14613590.png)
4-[(E)-Phenyldiazenyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-Phenyldiazenyl]-9H-carbazole is an organic compound with the molecular formula C18H13N3 It is a derivative of carbazole, a heterocyclic aromatic compound, and features a phenyldiazenyl group attached to the nitrogen atom of the carbazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Phenyldiazenyl]-9H-carbazole typically involves the diazotization of aniline derivatives followed by azo coupling with carbazole. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired product. For example, the diazotization of aniline can be carried out using sodium nitrite and hydrochloric acid, followed by coupling with carbazole in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-Phenyldiazenyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include nitroso, nitro, and amine derivatives, as well as various substituted carbazole compounds.
Aplicaciones Científicas De Investigación
4-[(E)-Phenyldiazenyl]-9H-carbazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing into the potential therapeutic uses of carbazole derivatives, including their anticancer and antimicrobial properties.
Industry: The compound is used in the development of dyes, pigments, and organic semiconductors for electronic devices.
Mecanismo De Acción
The mechanism of action of 4-[(E)-Phenyldiazenyl]-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The specific pathways involved depend on the particular application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-Phenyldiazenyl]phenylacetic acid
- 4-[(E)-Phenyldiazenyl]phenol
- 4-[(E)-Phenyldiazenyl]aniline
Uniqueness
4-[(E)-Phenyldiazenyl]-9H-carbazole is unique due to its combination of the carbazole core and the phenyldiazenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
60595-21-3 |
|---|---|
Fórmula molecular |
C18H13N3 |
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
9H-carbazol-4-yl(phenyl)diazene |
InChI |
InChI=1S/C18H13N3/c1-2-7-13(8-3-1)20-21-17-12-6-11-16-18(17)14-9-4-5-10-15(14)19-16/h1-12,19H |
Clave InChI |
VHUNVZKOMLAUSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=CC3=C2C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)




![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)

![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)

![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
